molecular formula C15H10ClN3O3 B5700821 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5700821
M. Wt: 315.71 g/mol
InChI Key: GWZJVSMOXVKQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as CNPOMe, is a chemical compound that belongs to the family of oxadiazoles. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. By inhibiting the production of ROS, 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole may have potential therapeutic applications in these diseases.
Biochemical and Physiological Effects
Studies have shown that 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has both biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. Additionally, 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory properties, which may help to reduce inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its unique properties, which make it a versatile compound for various applications. Additionally, 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research of 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential use in photodynamic therapy for cancer treatment. Another direction is to study its potential use in organic electronics for the fabrication of OLEDs. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, which may lead to the development of new therapeutic applications.

Synthesis Methods

The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through a multistep process. The first step involves the reaction of 2-chloro-5-nitroaniline with acetic anhydride to produce 2-acetamido-5-nitrochlorobenzene. The second step involves the reaction of 2-acetamido-5-nitrochlorobenzene with 3-methylphenylhydrazine to produce 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential use in organic electronics as a material for the fabrication of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-3-2-4-10(7-9)14-17-15(22-18-14)12-8-11(19(20)21)5-6-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZJVSMOXVKQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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